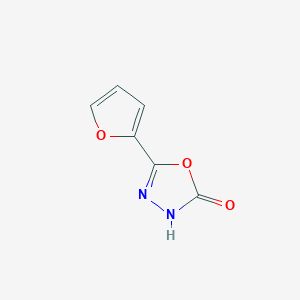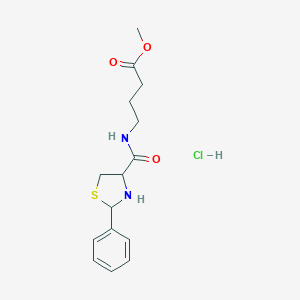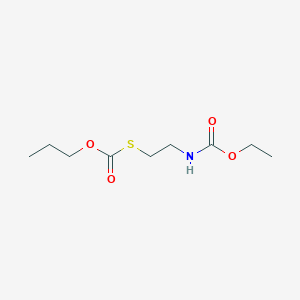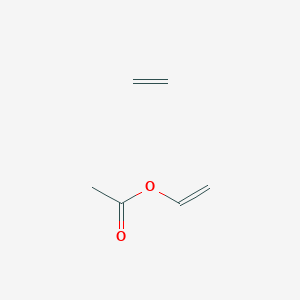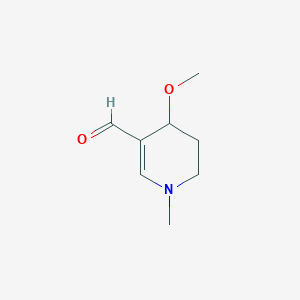
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) is a chemical compound that has gained significant attention due to its potential applications in scientific research.
作用機序
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) is not fully understood. However, it has been suggested that it works by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
生化学的および生理学的効果
Studies have shown that 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) has a number of biochemical and physiological effects. It has been found to reduce the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. It has also been found to reduce the expression of matrix metalloproteinases, enzymes that play a role in tissue destruction.
実験室実験の利点と制限
One advantage of using 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a useful tool in studying the inflammatory response. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI). One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it has neuroprotective properties, but more research is needed to determine its potential as a therapeutic agent in these diseases. Finally, more research is needed to fully understand its mechanism of action and how it can be used to modulate the inflammatory response.
合成法
The synthesis of 3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) involves the reaction of 3-pyridinecarboxaldehyde with 1,4,5,6-tetrahydro-4-methoxy-1-methyl-2(1H)-pyrimidinone in the presence of a catalyst. The resulting product is a yellow solid that is soluble in most organic solvents.
科学的研究の応用
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) has been used in various scientific research applications. It has been found to have anti-inflammatory properties and has been used in studies on the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been used in studies on the treatment of cancer due to its ability to inhibit the growth of cancer cells.
特性
CAS番号 |
107673-04-1 |
|---|---|
製品名 |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl-(9CI) |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
4-methoxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-9-4-3-8(11-2)7(5-9)6-10/h5-6,8H,3-4H2,1-2H3 |
InChIキー |
IHKDTCHGJLWXQL-UHFFFAOYSA-N |
SMILES |
CN1CCC(C(=C1)C=O)OC |
正規SMILES |
CN1CCC(C(=C1)C=O)OC |
同義語 |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-4-methoxy-1-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
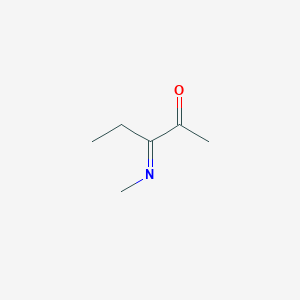
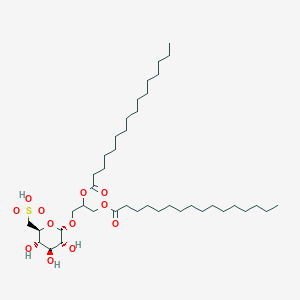
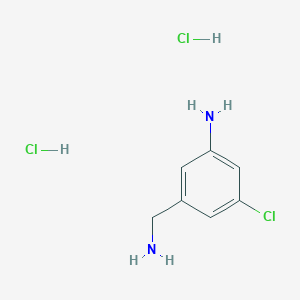
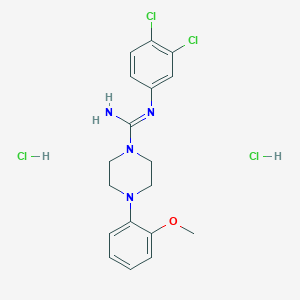
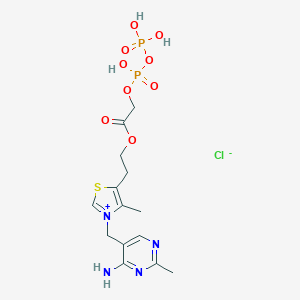
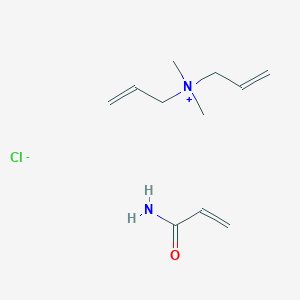
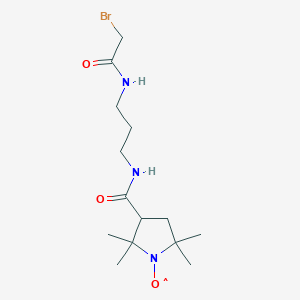
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
